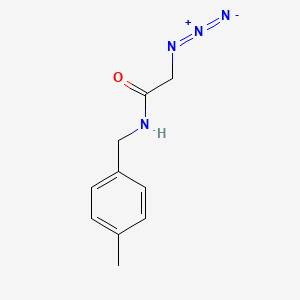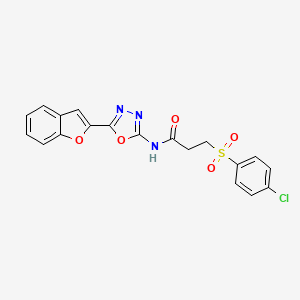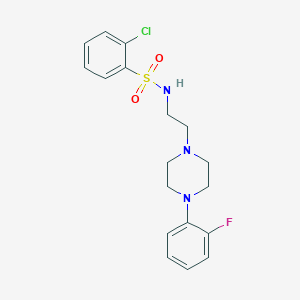
3-Bromo-2-chloro-6-fluorophenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-6-fluorophenacyl bromide, also known as 2-Bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone, is a chemical compound with the CAS Number: 1805575-98-7 . It has a molecular weight of 330.38 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethan-1-one . The InChI code for this compound is 1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties could not be found in the web search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity : A study conducted by Uwabagira, Sarojini, and Poojary (2018) involved the synthesis of a new compound using precursors including 4-fluorophenacyl bromide. This compound exhibited notable in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).
Chemoselective Functionalization : Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of a compound related to 3-Bromo-2-chloro-6-fluorophenacyl bromide, demonstrating the compound's versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Fluorine-18 Labeling of Proteins : Kilbourn, Dence, Welch, and Mathias (1987) developed fluorine-18-labeled reagents, including 4-[18F]fluorophenacyl bromide, for covalent attachment of fluorine-18 to proteins. This method was efficient and yielded high purity in labeled proteins, indicating its potential in biological and medical research (Kilbourn, Dence, Welch, & Mathias, 1987).
Synthesis of Novel Fused Derivatives : Sonyanaik, Sakram, Shyam, Madhu, and Govan (2018) reported the synthesis of novel fused derivatives involving 2-chloro-4-fluorophenyl phenacyl bromide. These compounds demonstrated pronounced antibacterial and antifungal activities, underscoring the chemical's potential in drug development (Sonyanaik, Sakram, Shyam, Madhu, & Govan, 2018).
Synthesis of 1,2,4-Triazole Derivatives and Antitumor Activity : Bhat, Poojary, Prasad, Naik, and Holla (2009) synthesized a series of triazole derivatives using 3-(2,4-dichloro-5-fluorophenyl) phenacyl bromides. Some of these compounds exhibited moderate to excellent growth inhibition against various cancer cell lines, suggesting their potential in cancer therapy (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Synthesis of 1,2,4-Triazolo[3,4-b]thiazole Derivatives and Antimicrobial Activity : Bhat and Holla (2004) synthesized 1,2,4-Triazolo[3,4-b]thiazole derivatives by a multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide. The compounds showed significant antimicrobial activity against bacterial and fungal strains (Bhat & Holla, 2004).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .
Eigenschaften
IUPAC Name |
2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOVEUPYIWFSHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2361486.png)
![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)

![Tert-butyl 4-[[2,2-dimethylpropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)

![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)
![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)




![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)


